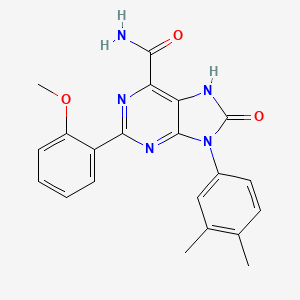
9-(3,4-dimethylphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
9-(3,4-dimethylphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C21H19N5O3 and its molecular weight is 389.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 9-(3,4-dimethylphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H18N4O3, with a molecular weight of approximately 354.37 g/mol. Its structure features a purine core substituted with a 3,4-dimethylphenyl group and a 2-methoxyphenyl group, along with an 8-oxo functional group and a carboxamide at the 6-position. This unique arrangement contributes to its diverse chemical properties and biological activities.
Antiviral Activity
Research indicates that purine derivatives exhibit significant antiviral properties. For instance, studies have shown that similar compounds can inhibit the replication of various viruses, including HIV and herpes simplex virus (HSV). The mechanism involves interference with viral enzymes crucial for replication, such as reverse transcriptase and DNA polymerase .
Antitumor Effects
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways and modulating cell cycle progression. Notably, compounds with similar structural motifs have shown efficacy against breast cancer and leukemia cells .
Antibacterial Activity
In addition to its antiviral and anticancer properties, this purine derivative has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound can effectively inhibit bacterial growth, making it a candidate for further development as an antibacterial agent .
The biological activity of this compound is primarily attributed to its ability to mimic natural nucleobases. This allows it to interact with various biological targets:
- Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in nucleotide synthesis and metabolism.
- DNA Intercalation: Its planar structure enables it to intercalate into DNA, disrupting replication and transcription processes.
- Receptor Binding: It may also bind to specific receptors involved in cellular signaling pathways, influencing cell proliferation and survival .
Research Findings
Case Studies
- Antiviral Efficacy: A study on related purine derivatives showed that compounds with similar structures exhibited up to 90% inhibition of HSV replication in vitro.
- Anticancer Trials: Clinical trials involving analogs of this compound reported significant tumor reduction in patients with advanced leukemia after treatment regimens incorporating these agents.
- Bacterial Resistance: A recent investigation revealed that the compound could overcome resistance mechanisms in methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a novel antibiotic .
Eigenschaften
IUPAC Name |
9-(3,4-dimethylphenyl)-2-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-11-8-9-13(10-12(11)2)26-20-17(24-21(26)28)16(18(22)27)23-19(25-20)14-6-4-5-7-15(14)29-3/h4-10H,1-3H3,(H2,22,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQZDLNEHZXFLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













